![molecular formula C8H16O2S B13468973 [4-(Methoxymethyl)oxan-4-yl]methanethiol](/img/structure/B13468973.png)
[4-(Methoxymethyl)oxan-4-yl]methanethiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[4-(Methoxymethyl)oxan-4-yl]methanethiol is an organic compound with the molecular formula C8H16O2S It is characterized by the presence of a methoxymethyl group attached to an oxane ring, which is further connected to a methanethiol group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [4-(Methoxymethyl)oxan-4-yl]methanethiol typically involves the reaction of oxane derivatives with methoxymethyl chloride in the presence of a base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactants. The resulting intermediate is then treated with methanethiol in the presence of a catalyst like triethylamine to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis. Additionally, purification steps such as distillation and recrystallization are employed to obtain high-purity product.
Analyse Des Réactions Chimiques
Types of Reactions
[4-(Methoxymethyl)oxan-4-yl]methanethiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to its corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The methoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and alcohols.
Major Products Formed
Oxidation: Formation of sulfoxides and sulfones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry
In chemistry, [4-(Methoxymethyl)oxan-4-yl]methanethiol is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study thiol-based redox processes. Its ability to undergo oxidation and reduction reactions makes it useful for investigating cellular redox states and signaling pathways.
Medicine
In medicine, this compound has potential applications as a precursor for the synthesis of pharmaceutical agents. Its structural features may be exploited to develop drugs with specific biological activities.
Industry
In the industrial sector, this compound can be used as an intermediate in the production of specialty chemicals, including agrochemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of [4-(Methoxymethyl)oxan-4-yl]methanethiol involves its ability to undergo redox reactions. The thiol group can participate in redox cycling, which can influence various biochemical pathways. The compound may target specific enzymes or proteins involved in redox regulation, thereby modulating their activity and affecting cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
[4-(Methoxymethyl)oxan-4-yl]methanol: Similar structure but with a hydroxyl group instead of a thiol group.
[4-(Methoxymethyl)oxan-4-yl]methylamine: Contains an amine group instead of a thiol group.
[4-(Methoxymethyl)oxan-4-yl]methyl chloride: Contains a chloride group instead of a thiol group.
Uniqueness
The presence of the thiol group in [4-(Methoxymethyl)oxan-4-yl]methanethiol distinguishes it from its analogs. Thiol groups are known for their reactivity and ability to form disulfide bonds, which can be exploited in various chemical and biological applications. This unique feature makes this compound a valuable compound for research and industrial purposes.
Propriétés
Formule moléculaire |
C8H16O2S |
|---|---|
Poids moléculaire |
176.28 g/mol |
Nom IUPAC |
[4-(methoxymethyl)oxan-4-yl]methanethiol |
InChI |
InChI=1S/C8H16O2S/c1-9-6-8(7-11)2-4-10-5-3-8/h11H,2-7H2,1H3 |
Clé InChI |
PBDDERIDARUPSS-UHFFFAOYSA-N |
SMILES canonique |
COCC1(CCOCC1)CS |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![methylN-[5-(aminomethyl)pyridin-2-yl]carbamate](/img/structure/B13468895.png)
![2-{Bicyclo[2.2.2]octan-1-yl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13468904.png)
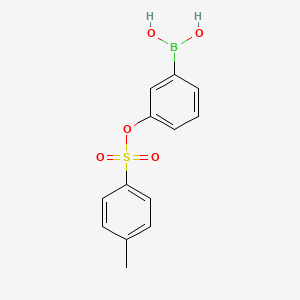
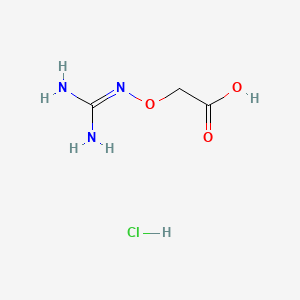
![(9H-fluoren-9-yl)methyl 1-(4-fluorophenyl)-5-(hydroxymethyl)-3-azabicyclo[3.1.1]heptane-3-carboxylate](/img/structure/B13468910.png)

![Tert-butyl 3,6-diazatricyclo[6.1.1.0,1,6]decane-3-carboxylate](/img/structure/B13468917.png)
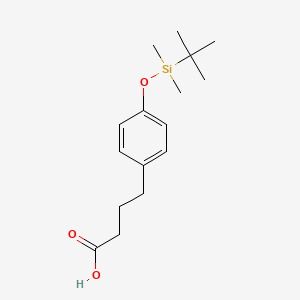

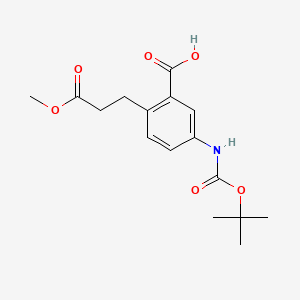
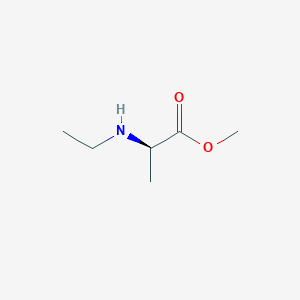
![3,3-Diphenylspiro[3.3]heptan-1-one](/img/structure/B13468955.png)

![1-{1-[4-(Trifluoromethoxy)phenyl]pyrrolidin-3-yl}methanamine dihydrochloride](/img/structure/B13468965.png)
